3,3'-Dithiobis(propionohydrazide)
Overview
Description
3,3'-Dithiobis(propionohydrazide) is a useful research compound. Its molecular formula is C6H14N4O2S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known to be used as a cross-linking agent in organic synthesis , suggesting that it may interact with its targets by forming covalent bonds.
Biochemical Pathways
As a cross-linking agent, it may influence various biochemical pathways by altering the structure and function of target molecules .
Pharmacokinetics
It is soluble in DMSO with slight heating , which may influence its bioavailability.
Result of Action
As a cross-linking agent, it may induce structural changes in target molecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dithiobis(propionohydrazide). It is hygroscopic and should be stored under an inert atmosphere at -20°C . These conditions may be necessary to maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Dissolve acetone hydrazone and sodium thiocyanate in water in appropriate proportions.
- Add an acid to the solution while stirring continuously to maintain the pH between 3 and 4.
- Cool the reaction mixture and allow the product to crystallize.
- Filter and dry the resulting product to obtain 3,3’-Dithiobis(propionohydrazide).
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dithiobis(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Hydrazone derivatives and other substituted products[][1].
Scientific Research Applications
Chemistry: Used as a cross-linking agent and ligand in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a vulcanization accelerator in the rubber industry to promote cross-linking and vulcanization processes[][1].
Comparison with Similar Compounds
- 3,3’-Dithiobis(propanoic dihydrazide)
- 3,3’-Disulfanediyldi(propanehydrazide)
- 4,5-Dithia-octanedioic acid dihydrazide
Properties
IUPAC Name |
3-[(3-hydrazinyl-3-oxopropyl)disulfanyl]propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2/c7-9-5(11)1-3-13-14-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOUZKNOIHPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198941 | |
Record name | 3,3'-Dithiobis(propionohydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-77-9 | |
Record name | 3,3′-Dithiobis[propanoic acid] 1,1′-dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50906-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dithiobis(propionohydrazide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dithiobis(propionohydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiobis(propionohydrazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,3'-dithiobis(propionohydrazide) useful in creating smart materials?
A1: 3,3'-Dithiobis(propionohydrazide) (DTP) is a versatile crosslinking agent that can form dynamic covalent bonds, specifically disulfide bonds and acylhydrazone bonds. [, , ] This dynamic nature allows the creation of materials capable of responding to stimuli like pH changes and redox environments. For instance, DTP has been used to synthesize hydrogels that exhibit reversible sol-gel transitions upon exposure to specific pH levels and reducing agents. [, ] This responsiveness makes DTP-based materials suitable for applications like controlled drug release.
Q2: How does 3,3'-dithiobis(propionohydrazide) contribute to the controlled release of agrochemicals?
A2: Researchers have successfully incorporated DTP into cellulose-based nanogels designed for the controlled release of agrochemicals. [] DTP acts as a crosslinker, binding to carboxymethyl cellulose modified with palmitoyl chloride and glyoxal. This process results in nanogels with pH and redox responsiveness, allowing them to release loaded agrochemicals in response to specific environmental triggers. This controlled release mechanism can enhance the effectiveness of agrochemicals while minimizing environmental impact.
Q3: Beyond hydrogels, what other types of smart materials can be developed using 3,3'-dithiobis(propionohydrazide)?
A3: DTP's dynamic covalent bonding capability extends beyond hydrogels. Researchers have utilized DTP to develop self-healing organogels. [] These organogels incorporate DTP alongside polyvinyl alcohol and 4-formylphenylboronic acid. The resulting material demonstrates self-repair capabilities due to the reversible nature of the dynamic covalent bonds formed by DTP. This self-healing property makes these organogels particularly interesting for applications in fields like biomedicine and soft robotics.
Q4: How does 3,3'-dithiobis(propionohydrazide) impact the properties of hyaluronic acid-based hydrogels for drug delivery?
A4: Studies have explored the use of DTP in modifying hyaluronic acid (HA) for drug delivery applications. [] By reacting oxidized hyaluronic acid with DTP, researchers created redox-responsive hydrogels exhibiting desirable properties such as good rheological properties, high equilibrium swelling ratios, and sustained drug release profiles. The presence of DTP introduces disulfide bonds into the hydrogel structure, making it sensitive to the presence of reducing agents like dithiothreitol. This redox responsiveness allows for controlled drug release triggered by specific redox environments, highlighting the potential of DTP-modified HA hydrogels for targeted drug delivery systems.
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